2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1333954-67-8
VCID: VC3378828
InChI: InChI=1S/C7H14N4.2ClH/c1-6(2)7-10-9-5-11(7)4-3-8;;/h5-6H,3-4,8H2,1-2H3;2*1H
SMILES: CC(C)C1=NN=CN1CCN.Cl.Cl
Molecular Formula: C7H16Cl2N4
Molecular Weight: 227.13 g/mol

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride

CAS No.: 1333954-67-8

Cat. No.: VC3378828

Molecular Formula: C7H16Cl2N4

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride - 1333954-67-8

Specification

CAS No. 1333954-67-8
Molecular Formula C7H16Cl2N4
Molecular Weight 227.13 g/mol
IUPAC Name 2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H14N4.2ClH/c1-6(2)7-10-9-5-11(7)4-3-8;;/h5-6H,3-4,8H2,1-2H3;2*1H
Standard InChI Key SKKDZHBUQLJDFA-UHFFFAOYSA-N
SMILES CC(C)C1=NN=CN1CCN.Cl.Cl
Canonical SMILES CC(C)C1=NN=CN1CCN.Cl.Cl

Introduction

Chemical Structure and Classification

Molecular Structure

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride belongs to the 1,2,4-triazole family of heterocyclic compounds. The core structure consists of a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The compound features an isopropyl (propan-2-yl) group at position 3 of the triazole ring and an ethylamine chain (ethan-1-amine) at position 4. It exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges.

The structural similarity to other triazole derivatives provides a foundation for understanding its properties. Related compounds such as 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride demonstrate comparable molecular arrangements with different substituents . The target compound differs from this related structure primarily in the substitution of an isopropyl group instead of an ethyl group, and in the positioning of the substituents on the triazole ring.

Physical and Chemical Properties

Based on structural analogy with similar 1,2,4-triazole compounds, the following properties can be inferred:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC7H16N4·2HClCalculated from structure
Molecular Weight~241.15 g/molCalculated (similar to related compounds)
Physical StateCrystalline solidCommon for dihydrochloride salts
SolubilityWater-solubleCharacteristic of amine hydrochloride salts
pKa~6-8 (conjugate acid)Typical for protonated amine groups
StabilityRelatively stable in solid formExpected behavior for triazole salts

The dihydrochloride salt formation is significant as it enhances water solubility compared to the free base, a feature often advantageous for pharmaceutical applications. The salt form also typically improves stability and shelf-life compared to the free base compound.

Synthesis Approaches

Cyclization with Aminoguanidine

One potential approach involves the reaction of isopropyl-substituted precursors with aminoguanidine hydrochloride under specific conditions. This methodology parallels the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides described in the literature . The reaction typically proceeds through the formation of an intermediate which undergoes cyclization to form the triazole ring. The specific steps would include:

  • Preparation of a suitable isopropyl-containing precursor

  • Reaction with aminoguanidine hydrochloride under microwave irradiation

  • Cyclization to form the triazole ring

  • Introduction of the ethylamine chain

  • Conversion to the dihydrochloride salt

Alternative Pathways

Another potential synthetic approach could involve the modification of existing triazole scaffolds. Starting from a simpler triazole compound like 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol , a series of transformations could be performed:

  • Introduction of the isopropyl group at position 3

  • Conversion of the alcohol to an amine function

  • Salt formation to yield the dihydrochloride

The choice of synthetic pathway would likely depend on reagent availability, desired scale, and optimization of yield and purity.

Structural Characterization

Spectroscopic Analysis

Characterization of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride would typically involve multiple spectroscopic techniques. Based on related compounds, the following spectral features could be anticipated:

NMR Spectroscopy

The proton NMR (1H-NMR) spectrum would likely show characteristic signals:

Chemical Shift (ppm)AssignmentMultiplicity
8.5-9.5Triazole C-HSinglet
7.5-8.5NH3+Broad
3.9-4.3N-CH2Triplet
3.0-3.3CH2-NH3+Triplet
2.8-3.2CH(CH3)2Septet
1.1-1.4CH(CH3)2Doublet

The 13C-NMR would likely exhibit signals for the triazole carbons in the range of 140-155 ppm, along with the aliphatic carbons at lower chemical shifts.

Tautomerism

An important feature of 1,2,4-triazole compounds is their potential to exhibit annular prototropic tautomerism, as observed in related structures . For the target compound, this may involve proton exchange between nitrogen atoms in the triazole ring, potentially leading to multiple tautomeric forms. This phenomenon can be studied using NMR spectroscopy and X-ray crystallography, as demonstrated with analogous compounds.

Structure-Activity Relationships

Key Structural Features

Several structural elements likely influence the compound's biological and chemical behavior:

  • The 1,2,4-triazole core: Provides a rigid, planar heterocyclic scaffold that can participate in hydrogen bonding and π-stacking interactions.

  • Isopropyl substituent: Introduces steric bulk and hydrophobicity, potentially affecting receptor binding and membrane permeability.

  • Ethylamine chain: Offers a flexible linker with a terminal primary amine, providing opportunities for hydrogen bonding and ionic interactions.

  • Dihydrochloride salt form: Enhances water solubility and may improve bioavailability compared to the free base.

Comparison with Related Compounds

Table 1 compares the target compound with related triazole derivatives mentioned in the search results:

CompoundCore StructureKey SubstituentsSalt FormDistinctive Features
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride1,2,4-triazoleIsopropyl at C-3, ethylamine at N-4DihydrochlorideBranched alkyl group
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride 1,2,4-triazoleEthyl at N-4, ethylamine at C-3DihydrochlorideDifferent substitution pattern
2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 1,2,4-triazoleEthanol at C-3, H at N-4HydrochlorideAlcohol instead of amine
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides 1,2,4-triazoleAmino at C-5, propanamide at C-3VariousAmide functionality

These structural variations can significantly impact pharmacological profiles, physicochemical properties, and synthetic accessibility.

Analytical Considerations

Identification Methods

Reliable identification and quantification of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride would likely involve:

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity determination. Based on similar compounds, the following conditions might be appropriate:

ParameterRecommended Conditions
ColumnC18 reverse phase, 150 × 4.6 mm, 5 μm
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV at 210-220 nm (primary) and 254 nm (secondary)
Flow Rate1.0 mL/min
Sample PreparationAqueous solution, approximately 0.1 mg/mL

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) would provide additional confirmation of identity through molecular weight determination. The expected molecular ion [M+H]+ would correspond to the free base molecular weight plus one.

Current Research Status

Knowledge Gaps

Several important aspects of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride remain to be established:

  • Optimized synthesis and purification protocols

  • Comprehensive physicochemical characterization

  • Stability profile under various conditions

  • Specific biological activity spectrum

  • Structure-activity relationships compared to other triazole derivatives

Future Research Directions

To advance understanding of this compound, the following research directions are suggested:

  • Development of efficient, scalable synthetic routes

  • Complete spectroscopic and crystallographic characterization

  • Systematic biological screening to identify potential therapeutic applications

  • Investigation of metabolism and pharmacokinetic properties

  • Exploration of structural modifications to enhance specific activities

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